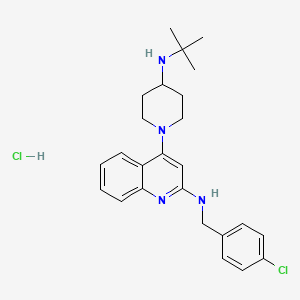
Ezurpimtrostat hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ezurpimtrostat hydrochloride is a potent and orally active compound known for its anti-fibrotic and anti-cancer properties. It is a palmitoyl-protein thioesterase-1 inhibitor, which plays a significant role in inhibiting autophagy in cancer cells. This compound has shown promising results in reducing liver fibrosis and tumor burden in preclinical models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ezurpimtrostat hydrochloride involves several steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure undergoes various functional group modifications, including halogenation, alkylation, and amination, to introduce the desired functional groups.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ezurpimtrostat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Ezurpimtrostat hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of autophagy in cancer cells, particularly in liver cancer
Fibrosis Research: The compound is employed in research on liver fibrosis and other fibrotic diseases
Immunotherapy: It has shown potential in enhancing the effects of immunotherapy by modulating immune responses
Biological Studies: The compound is used to investigate the role of palmitoyl-protein thioesterase-1 in various biological processes
Mécanisme D'action
Ezurpimtrostat hydrochloride exerts its effects by inhibiting palmitoyl-protein thioesterase-1, an enzyme involved in the hydrolysis of palmitoylated proteins. This inhibition leads to the accumulation of palmitoylated proteins, disrupting cellular processes such as autophagy and lysosomal function. The compound also induces lysosomal dysregulation, causing cell death and enhancing the anti-cancer properties of immunotherapies .
Comparaison Avec Des Composés Similaires
Ezurpimtrostat hydrochloride is unique compared to other similar compounds due to its dual role in inhibiting autophagy and enhancing immunotherapy. Similar compounds include:
Chloroquine: A lysosomotropic agent with anti-cancer properties.
Hydroxychloroquine: Similar to chloroquine but with a different safety profile.
Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase, affecting lysosomal function .
This compound stands out due to its specific targeting of palmitoyl-protein thioesterase-1 and its potential to improve T cell-mediated immunotherapies in liver cancer .
Propriétés
Numéro CAS |
1914148-73-4 |
|---|---|
Formule moléculaire |
C25H32Cl2N4 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
4-[4-(tert-butylamino)piperidin-1-yl]-N-[(4-chlorophenyl)methyl]quinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C25H31ClN4.ClH/c1-25(2,3)29-20-12-14-30(15-13-20)23-16-24(28-22-7-5-4-6-21(22)23)27-17-18-8-10-19(26)11-9-18;/h4-11,16,20,29H,12-15,17H2,1-3H3,(H,27,28);1H |
Clé InChI |
DLXMKLHCUTYCGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















